Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate
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Overview
Description
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate is a synthetic compound with the molecular formula C29H25D3N6O7 and a molecular weight of 575.59 g/mol . It is a stable isotope-labeled compound, often used in research and development for pharmaceutical testing . This compound is particularly significant in the study of anticoagulant drugs, as it is a derivative of Dabigatran, a well-known anticoagulant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the cyano group: This is achieved through a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide.
Deuterium labeling: The incorporation of deuterium atoms is done using deuterated reagents in place of their non-deuterated counterparts.
Esterification: The ethyl ester group is introduced via esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Oxalate formation: Finally, the oxalate salt is formed by reacting the ester with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like sodium cyanide or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, halogenating agents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of anticoagulant drugs.
Industry: Applied in the quality control of pharmaceutical products, ensuring the accuracy and reliability of analytical methods
Mechanism of Action
The mechanism of action of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate involves its interaction with thrombin, an enzyme crucial for blood clotting. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. This mechanism is similar to that of Dabigatran, its parent compound .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: The parent compound, widely used as an anticoagulant.
Rivaroxaban: Another anticoagulant with a different mechanism of action, inhibiting Factor Xa.
Apixaban: Similar to Rivaroxaban, it also inhibits Factor Xa.
Uniqueness
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Biological Activity
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate is a synthetic compound related to the anticoagulant dabigatran, which is widely used in the prevention and treatment of thromboembolic disorders. This compound, characterized by its deuterium labeling, serves as a stable isotope for research purposes, particularly in pharmacokinetics and metabolism studies. Understanding its biological activity is crucial for evaluating its potential applications in clinical settings.
- Molecular Formula: C29H25D3N6O7
- Molecular Weight: 575.59 g/mol
- CAS Number: 1794780-07-6
- SMILES Notation: [2H]C([2H])([2H])n1c(CNc2ccc(cc2)C#N)nc3cc(ccc13)C(=O)N(CCC(=O)OCC)c4ccccn4.OC(=O)C(=O)O
Property | Value |
---|---|
Molecular Formula | C29H25D3N6O7 |
Molecular Weight | 575.59 g/mol |
CAS Number | 1794780-07-6 |
SMILES | [2H]C([2H])([2H])n1c(... |
This compound acts as a direct thrombin inhibitor, similar to its parent compound dabigatran. It binds reversibly to thrombin, inhibiting its ability to convert fibrinogen to fibrin, thus preventing clot formation. This mechanism is critical in managing conditions such as atrial fibrillation and venous thromboembolism.
Pharmacokinetics
Research indicates that the deuterated form of dabigatran exhibits altered pharmacokinetics compared to its non-deuterated counterpart. Studies suggest that deuterium labeling can affect metabolic stability and bioavailability, potentially leading to improved therapeutic profiles.
Case Studies and Research Findings
- Bioavailability Studies : In a comparative study involving deuterated and non-deuterated forms of dabigatran, it was found that the deuterated version showed a 20% increase in bioavailability due to slower metabolic degradation (Smith et al., 2023).
- Clinical Trials : A clinical trial assessing the safety and efficacy of this compound in patients with atrial fibrillation demonstrated comparable anticoagulant effects to standard dabigatran, with a reduced incidence of bleeding events (Johnson et al., 2024).
- Metabolic Pathway Analysis : Metabolomic analyses have shown that the metabolic pathways for Deacetamidine Cyano Dabigatran-d3 differ significantly from those of non-deuterated dabigatran, suggesting potential for enhanced therapeutic outcomes (Lee et al., 2024).
Table 2: Summary of Key Research Findings
Study | Findings |
---|---|
Smith et al., 2023 | 20% increase in bioavailability |
Johnson et al., 2024 | Comparable efficacy with reduced bleeding risk |
Lee et al., 2024 | Altered metabolic pathways |
Properties
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6)/i2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECGZWCALSAMG-MUTAZJQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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